Differentiation by Validated Target Engagement in EV-D68 3Dpol Crystal Structure
This compound is differentiated from non-binding or weakly binding fragments by its confirmed, specific interaction with the EV-D68 3Dpol enzyme. The target engagement has been structurally validated in a PanDDA analysis group deposition (PDB 13ZA) at 1.40 Å resolution [1]. This is in contrast to the majority of fragments screened, which did not yield interpretable electron density for the bound state, highlighting this compound as a confirmed hit [2].
| Evidence Dimension | Target Engagement Validation (X-ray Crystallography) |
|---|---|
| Target Compound Data | Confirmed binding to EV-D68 3Dpol (PDB 13ZA). Real space correlation coefficient: 0.842 |
| Comparator Or Baseline | Other fragments from the DSi-Poised library screened against 3Dpol. Baseline: No binding or uninterpretable electron density. |
| Quantified Difference | Qualitative difference: validated binder vs. non-validated fragments. Quantitatively, the ligand shows a good fit to density with an RSCC of 0.842. |
| Conditions | Crystallographic fragment screening using PanDDA method, X-ray diffraction at 1.40 Å resolution |
Why This Matters
A validated binding mode is the essential first step for structure-based lead optimization, saving significant time and resources compared to starting from a non-validated hit.
- [1] RCSB PDB. (2026). 13ZA: PanDDA analysis group deposition -- Crystal Structure of Enterovirus D68 3Dpol in complex with Z2856434866. https://www.rcsb.org/structure/13ZA View Source
- [2] RCSB PDB. (2026). Ligand Validation Report for 13ZA/A1C92. https://www.rcsb.org/ligand-validation/13ZA/A1C92 View Source
